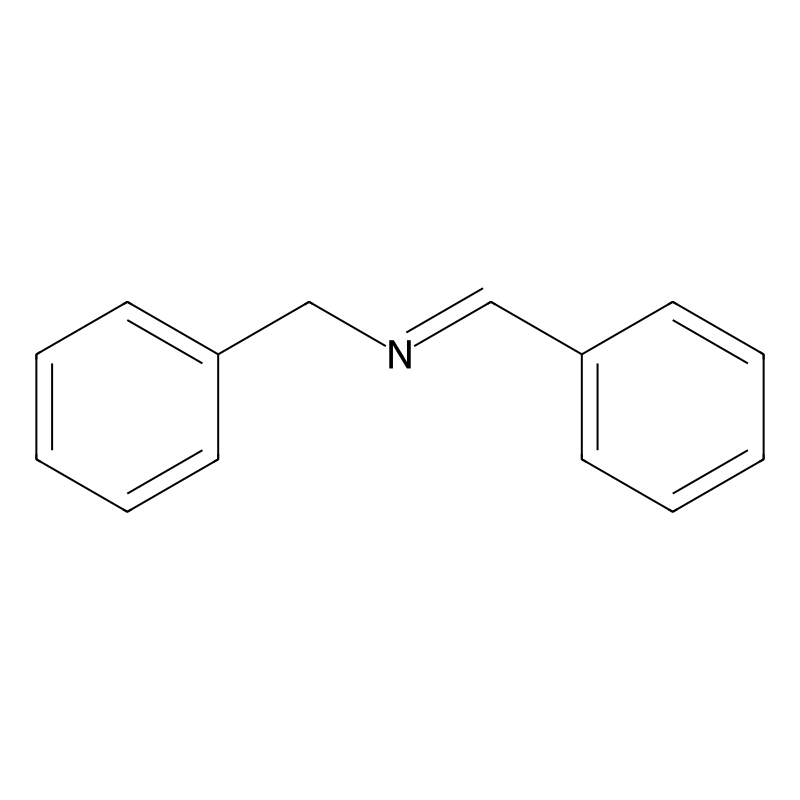N-Benzylidenebenzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photocatalytic Performance of BiOF/BiFeO3 Hybrid Heterojunction
Scientific Field: Photochemistry
Summary of Application: N-Benzylidenebenzylamine was used as a model reaction to investigate the photocatalytic activity of a hydrothermally prepared composite based on BiOF and BiFeO3 materials.
Methods of Application: The aerobic oxidation of benzylamine to N-Benzylidenebenzylamine was carried out under simulated light irradiation.
Photocatalytic Coupling of Benzylamine over the Organic–Inorganic Composites F70-TiO2
Scientific Field: Molecular Chemistry
Summary of Application: N-Benzylidenebenzylamine was produced through the photocatalytic coupling of benzylamine over the organic–inorganic composites F70-TiO2, based on fullerene with carboxyl group derivatives and TiO2 semiconductor.
Photocatalytic Co-Production of Hydrogen Gas and N-Benzylidenebenzylamine
Scientific Field: Energy and Environmental Science
Summary of Application: N-Benzylidenebenzylamine was produced through the photocatalytic co-production of hydrogen gas and N-Benzylidenebenzylamine over high-quality 2D layered In4/3P2Se6 nanosheets.
Methods of Application: The reaction involved a small amount of water in acetonitrile solvent under ambient conditions.
Results: The simultaneous yield of hydrogen gas and N-Benzylidenebenzylamine was 895 μmol g−1 and 681 μmol g−1, respectively, within 16-hour continuous reaction.
Photocatalytic Coupling of Benzylamine over F70-TiO2 Composites
Scientific Field: Organic Chemistry
Summary of Application: N-Benzylidenebenzylamine was produced through the photocatalytic coupling of benzylamine over the organic–inorganic composites F70-TiO2.
Methods of Application: The composites with the 1:15 mass ratio of F70 and TiO2, denoted as F70-TiO2(1:15), demonstrated the highest reaction efficiency for benzylamine to N-Benzylidenebenzylamine.
N-Benzylidenebenzylamine is an organic compound classified as a Schiff base, formed through the condensation reaction between benzylamine and benzaldehyde. The structure features a characteristic imine group (C=N), linking a benzyl group (PhCH2) to a phenyl group (Ph). This compound is recognized for its unique chemical properties, which make it valuable in both synthetic and analytical chemistry contexts. N-Benzylidenebenzylamine is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and other industrial chemicals.
- Wear gloves and safety glasses when handling due to potential skin and eye irritation.
- Work in a well-ventilated area to avoid inhalation.
- Dispose of waste according to proper chemical waste disposal procedures.
- Oxidation: It can be oxidized to yield N-benzylidene-2-hydroxybenzylamine under specific conditions.
- Reduction: The compound can be reduced to regenerate benzylamine and benzaldehyde.
- Substitution: It undergoes substitution reactions where the benzylidene group can be replaced by different functional groups.
Common reagents used in these reactions include oxygen, hydrogen peroxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .
Major Products Formed
The primary products resulting from the reactions involving N-Benzylidenebenzylamine include:
- Benzylamine
- Benzaldehyde
- Various substituted derivatives of the original compound.
The synthesis of N-Benzylidenebenzylamine typically involves the following methods:
- Condensation Reaction: The classic method involves reacting benzylamine with benzaldehyde in the presence of a solvent like ethanol or methanol at room temperature. The reaction can be represented as:
- Oxidation Methods: Alternative synthesis routes involve the oxidation of dibenzylamine using various catalysts such as copper compounds or gold deposited on titanium dioxide under oxygen atmosphere .
- Photocatalytic Methods: Recent studies have explored photocatalytic methods for synthesizing N-Benzylidenebenzylamine by coupling benzylamine over organic-inorganic composites under visible light irradiation. This approach has yielded high conversion rates, demonstrating its efficiency in synthetic applications.
N-Benzylidenebenzylamine stands out due to its high reactivity and versatility, making it valuable for various research and industrial applications . Its unique structure allows for diverse chemical transformations that are not as prevalent in its analogs.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








